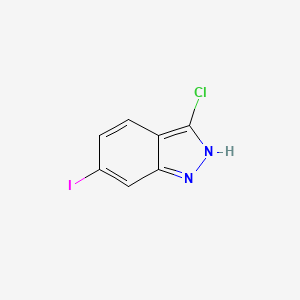
3-Chloro-6-iodo-1H-indazole
Overview
Description
“3-Chloro-6-iodo-1H-indazole” is a chemical compound with the molecular formula C7H4ClIN2 . It is an intermediate used in the synthesis of various compounds .
Synthesis Analysis
The synthesis of indazoles, including “3-Chloro-6-iodo-1H-indazole”, has been a topic of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “3-Chloro-6-iodo-1H-indazole” consists of a six-membered benzene ring fused with a five-membered nitrogen-containing ring . The benzene ring is substituted at the 3rd position with a chlorine atom and at the 6th position with an iodine atom .
Chemical Reactions Analysis
Indazoles, including “3-Chloro-6-iodo-1H-indazole”, can undergo various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Scientific Research Applications
Antihypertensive Applications
“3-Chloro-6-iodo-1H-indazole” has been identified as a compound with potential antihypertensive properties. Indazole derivatives are known to act as selective inhibitors of phosphoinositide 3-kinase δ, which plays a role in the cardiovascular system . The modulation of this kinase can lead to therapeutic effects in controlling high blood pressure.
Anticancer Applications
Research has shown that indazole compounds, including “3-Chloro-6-iodo-1H-indazole,” can be effective in cancer treatment. They have been evaluated for inhibitory activities against various human cancer cell lines, such as lung, chronic myeloid leukemia, prostate, and hepatoma . These compounds can induce apoptosis and affect cell cycle regulation, which is crucial in cancer therapy.
Antidepressant Applications
The indazole nucleus is a part of several marketed antidepressant drugs. “3-Chloro-6-iodo-1H-indazole” could potentially serve as a scaffold for developing new antidepressants, given the biological activity of indazole derivatives in central nervous system disorders .
Anti-inflammatory Applications
Indazole derivatives are known for their anti-inflammatory properties. “3-Chloro-6-iodo-1H-indazole” could be used in the development of new anti-inflammatory agents, possibly by targeting cyclooxygenase enzymes or other inflammatory pathways .
Antibacterial Applications
The indazole ring system, which includes “3-Chloro-6-iodo-1H-indazole,” has been associated with antibacterial activity. These compounds could be employed in the synthesis of new antibacterial agents, especially in the era of increasing antibiotic resistance .
Applications in Respiratory Diseases
“3-Chloro-6-iodo-1H-indazole” may have applications in treating respiratory diseases. As selective inhibitors of phosphoinositide 3-kinase δ, indazole derivatives can be used in the treatment of conditions like asthma and chronic obstructive pulmonary disease .
Synthesis Methods
The synthesis of “3-Chloro-6-iodo-1H-indazole” can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. These methods allow for the formation of the indazole ring with the desired substitutions .
Biological Activities
Apart from the applications mentioned above, “3-Chloro-6-iodo-1H-indazole” exhibits a range of biological activities. It has the potential for use in developing drugs with antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mechanism of Action
Target of Action
3-Chloro-6-iodo-1H-indazole is a member of the indazole class of compounds . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
For instance, they can inhibit enzymes, modulate receptors, or interfere with cellular processes . The specific interaction of 3-Chloro-6-iodo-1H-indazole with its targets and the resulting changes would require further investigation.
Biochemical Pathways
These could include pathways related to cell growth and proliferation, inflammation, neurotransmission, and bacterial growth .
Result of Action
The molecular and cellular effects of 3-Chloro-6-iodo-1H-indazole’s action would depend on its specific targets and mode of action. Given the potential applications of indazole compounds, these effects could include reduced cell proliferation in cancer, decreased inflammation, altered neurotransmission, or inhibited bacterial growth .
Safety and Hazards
While specific safety and hazard information for “3-Chloro-6-iodo-1H-indazole” was not found, similar compounds like “6-Iodo-1H-indazole” are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) targeting the respiratory system .
Future Directions
properties
IUPAC Name |
3-chloro-6-iodo-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWXWHNPTUJKIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646299 | |
| Record name | 3-Chloro-6-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-iodo-1H-indazole | |
CAS RN |
885519-18-6 | |
| Record name | 3-Chloro-6-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Carboethoxy-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613095.png)
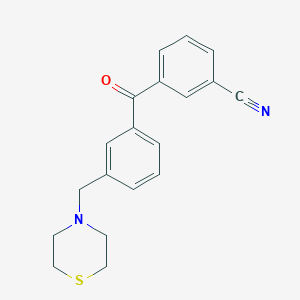
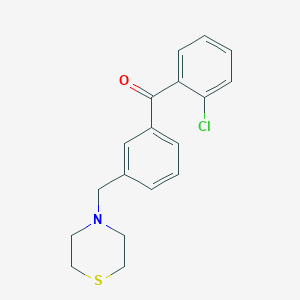

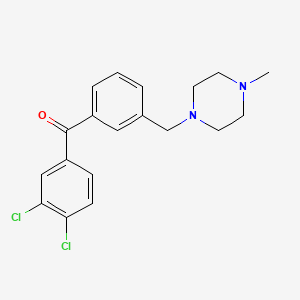
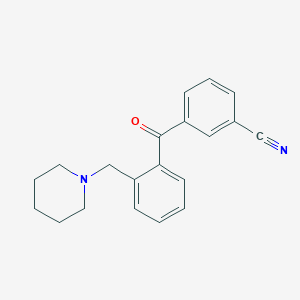
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methyl benzophenone](/img/structure/B1613106.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-thiomethyl benzophenone](/img/structure/B1613107.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-trifluorobenzophenone](/img/structure/B1613108.png)
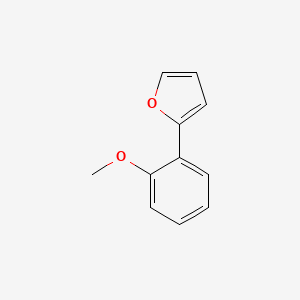
![Ethyl 2-((2-(benzo[d]thiazole-2-sulfonamido)ethyl)amino)acetate](/img/structure/B1613111.png)